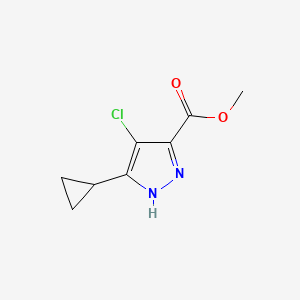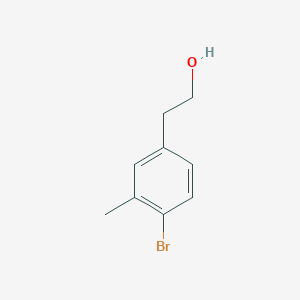
2-(4-Bromo-3-methylphenyl)ethan-1-ol
Descripción general
Descripción
“2-(4-Bromo-3-methylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 . The IUPAC name for this compound is 2-bromo-1-(4-methylphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-methylphenyl)ethan-1-ol” consists of a bromine atom attached to the second carbon of an ethan-1-ol group, and a 4-methylphenyl group attached to the first carbon .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Processes : 2-(4-Bromo-3-methylphenyl)ethan-1-ol and its derivatives are synthesized through various chemical processes. For example, one study described the synthesis of a compound involving 4-bromo-naphthalen-1-ol and glacial acetic acid, highlighting the versatility of bromo-substituted compounds in synthetic chemistry (Sherekar, Kakade, & Padole, 2021).
Spectral and Structural Analysis : Detailed spectroscopic data (like 1H NMR, 13C NMR) for bromo-derivatives of ethanols provide insights into their molecular structure, enhancing our understanding of their chemical properties (Nedzelskytė, Martynaitis, Šačkus, Eller, & Holzer, 2007).
Biological and Medical Research
- Antimicrobial Activities : Some synthesized compounds containing bromo-phenyl groups have demonstrated excellent antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Material Science and Engineering
Liquid Crystalline Properties : Bromo and cyano substituted diarylethanes, including those with bromo-phenyl groups, exhibit interesting mesomorphic properties. These properties are crucial in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).
Polymer and Crystal Engineering : The synthesis of various bromo-derivatives and their incorporation into polymers or crystalline structures is a significant area of research. These materials have diverse applications, from optical to structural engineering (Patil, Pathan, & Zangade, 2021).
Environmental and Marine Research
- Natural Occurrence and Applications : Bromophenols, structurally related to 2-(4-Bromo-3-methylphenyl)ethan-1-ol, are found in marine algae and have shown significant radical-scavenging activity, indicating their potential in environmental protection and pharmaceutical applications (Li, Li, Ji, & Wang, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRREYGPAJFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



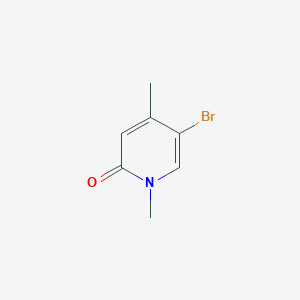

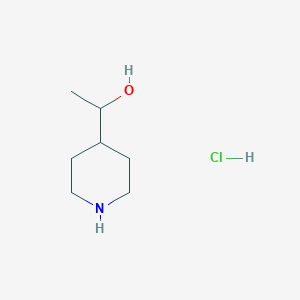

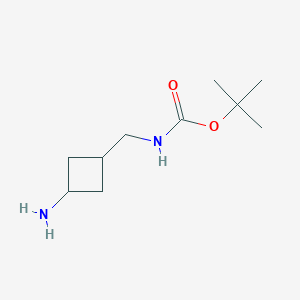
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)
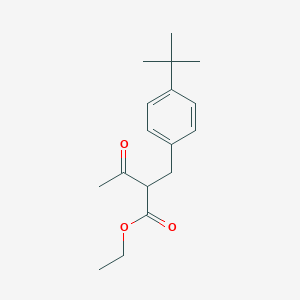
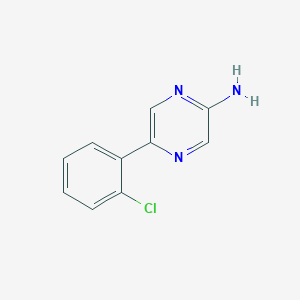
amine](/img/structure/B1400920.png)
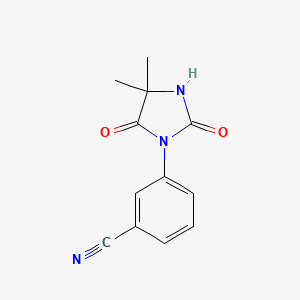

![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)
